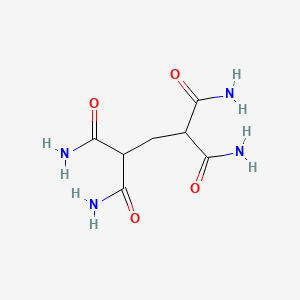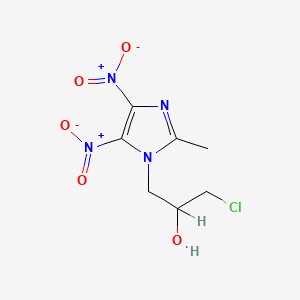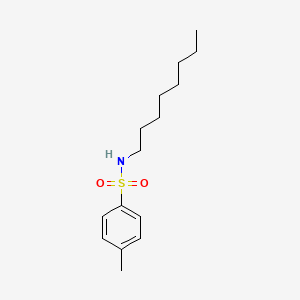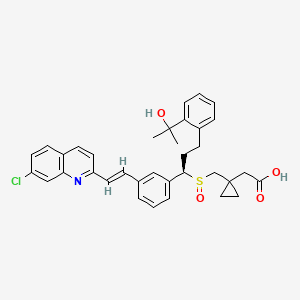
2-Quinolinecarbothioamide,n-2-pyridinyl-
Übersicht
Beschreibung
“2-Quinolinecarbothioamide, N-2-pyridinyl-” is a chemical compound with the molecular formula C15H11N3S . It is also known by other synonyms such as “2-(alpha-Pyridyl)thioquinaldinamide” and "MJO445" . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Quinolinecarbothioamide, N-2-pyridinyl-” is defined by its molecular formula, C15H11N3S . The molecular weight of this compound is 265.33294 . For a detailed structural analysis, it would be necessary to refer to a database that provides the compound’s crystal structure or use software that can predict the compound’s geometry based on its molecular formula.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Quinolinecarbothioamide, N-2-pyridinyl-” such as boiling point, melting point, and density are provided by chemical databases . For a comprehensive analysis of these properties, it would be necessary to refer to a database that provides this information or conduct experimental measurements.Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2-Quinolinecarbothioamide derivatives exhibit antifungal activities. For instance, 2-pyridinyl quinolines and 2-pyridinilvinyl quinolines have been synthesized and tested against dermatophytes. Some of these compounds possess a broad spectrum of action against clinically important fungi like Candida albicans and non-albicans Candida species, as well as Cryptococcus neoformans (Kouznetsov et al., 2012).
Anticancer Properties
Quinoline compounds, including those derived from 2-Quinolinecarbothioamide, n-2-pyridinyl, have shown effective anticancer activities. These compounds inhibit various cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in cancer cells (Solomon & Lee, 2011).
Cytotoxicity Against Cultured Cell Lines
N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides, including those related to 2-Quinolinecarbothioamide, n-2-pyridinyl, have demonstrated cytotoxicity against the growth of various cultured cell lines. They inhibit DNA synthesis in certain cancer cells and affect cellular DNA replication enzymes (Hall, Wong, & Scovill, 1995).
Asthma Treatment Potential
Some pyrrolo[3,2,1-ij]quinoline derivatives, related to 2-Quinolinecarbothioamide, n-2-pyridinyl, have shown potential in asthma treatment. They exhibit activities against histamine, platelet activating factor (PAF), and leukotrienes, important mediators in asthma. These compounds have been effective in animal models against bronchospasm and bronchoconstriction induced by antigens and PAF (Paris et al., 1995).
Synthesis and Medicinal Chemistry
2-Quinolinecarbothioamide, n-2-pyridinyl derivatives have diverse applications in medicinal chemistry, particularly in the synthesis of molecules with therapeutic benefits. Their structural diversity allows for various synthetic approaches and applications in drug discovery (Kouznetsov et al., 2009; Movassaghi, Hill, & Ahmad, 2007).
Corrosion Inhibition
Quinoline derivatives, including those related to 2-Quinolinecarbothioamide, n-2-pyridinyl, are utilized as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, providing effective corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
N-pyridin-2-ylquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c19-15(18-14-7-3-4-10-16-14)13-9-8-11-5-1-2-6-12(11)17-13/h1-10H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNJVMBOIQMXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554680 | |
| Record name | N-(Pyridin-2-yl)quinoline-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-56-5 | |
| Record name | N-(Pyridin-2-yl)quinoline-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)




![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)
![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)




![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

